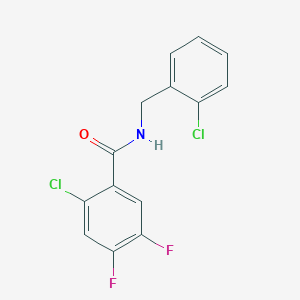

![molecular formula C22H20N6O2 B5578046 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds involves multi-step chemical reactions that typically start from simpler heterocyclic precursors. For example, the synthesis of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which share a structural resemblance to the target compound, can be achieved through the interaction of bromoacetyl precursors with aminopyridines, followed by alkylation with chloroarylacetamides (Vlasov et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide is characterized by the presence of multiple aromatic systems and nitrogen-containing heterocycles. Structural elucidation techniques such as NMR, FT-IR, and X-ray crystallography are crucial in determining the precise arrangement of atoms within these molecules. These techniques have been effectively applied in the analysis of compounds with comparable complexity, revealing detailed insights into their three-dimensional conformation and intermolecular interactions (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Compounds with a base structure similar to the target compound participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are pivotal for further chemical modifications and derivatization of the core structure. For instance, the use of N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide as a precursor in the synthesis of pyridazine and pyrimidine derivatives showcases the reactivity of such compounds under various conditions (Aly & Nassar, 2004).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can significantly affect these properties. Research into similar compounds has shown that their physical characteristics can be finely tuned by modifying the substituents on the aromatic rings or the heterocyclic systems (B. Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of such complex molecules are largely determined by the functional groups present and the overall molecular architecture. Studies on compounds with similar structural frameworks have demonstrated a range of chemical behaviors, enabling their application in diverse chemical reactions and as intermediates in the synthesis of more complex molecules (Jun-hua Liu et al., 2012).

Scientific Research Applications

Synthesis and Biological Evaluation

One study focuses on the synthesis and biological evaluation of substituted imidazoles and pyrazolopyrimidines for peripheral benzodiazepine receptor study using positron emission tomography (PET). Although not directly mentioning the compound , this research sheds light on the broader category of imidazoles and pyrimidines, demonstrating their significance in neurological disorder imaging.

Antiviral Activity

Another research angle is antiviral activity , where compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide were designed and tested as antirhinovirus agents. This highlights the potential of such compounds in combating viral infections.

Antitumor and Kinase Inhibition

The antitumor effects and kinase inhibitory activities of benzimidazole derivatives, including those similar to the compound , were studied, showing significant potential against various cancer cell lines. This underscores the compound's relevance in cancer research and treatment strategies.

Antimicrobial Evaluation

In the realm of antimicrobial research , certain derivatives have been evaluated for their effectiveness against bacterial strains, providing insights into their potential as antibacterial agents. This area of study is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Antioxidant Activity

Research on pyrazole-acetamide derivatives for their antioxidant activity demonstrates the compound's potential in combating oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals, which are implicated in various chronic diseases.

- Synthesis and biological evaluation of substituted imidazoles and pyrazolopyrimidines for peripheral benzodiazepine receptor study using PET (C. Fookes et al., 2008).

- Antiviral activity of structurally related compounds (C. Hamdouchi et al., 1999).

- Antitumor effects and kinase inhibition by benzimidazole derivatives (Amira S. Abd El-All et al., 2015).

- Antimicrobial evaluation of derivatives (S. Vlasov et al., 2022).

- Antioxidant activity of pyrazole-acetamide derivatives (K. Chkirate et al., 2019).

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . This suggests that imidazole compounds have a broad range of potential applications in drug development.

properties

IUPAC Name |

N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c1-16-24-20(13-21(25-16)28-12-11-23-15-28)26-17-7-9-18(10-8-17)27-22(29)14-30-19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,27,29)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWHABXIGOLXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)